Yuanhunine

BRS-3 bombesin receptor GPCR

Yuanhunine is a tetrahydroprotoberberine alkaloid first isolated from the tubers of Corydalis turtschaninovii (Yanhusuo) in 1986. It belongs to the protoberberine alkaloid class and is characterized by (13S,13aR) stereochemistry with a free phenolic hydroxyl group at position 10.

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
CAS No. 104387-15-7
Cat. No. B1683529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYuanhunine
CAS104387-15-7
SynonymsYuanhunine.
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)O)OC)OC
InChIInChI=1S/C21H25NO4/c1-12-14-5-6-17(23)21(26-4)16(14)11-22-8-7-13-9-18(24-2)19(25-3)10-15(13)20(12)22/h5-6,9-10,12,20,23H,7-8,11H2,1-4H3/t12-,20+/m0/s1
InChIKeyPVYYNJAXBCIMNG-FKIZINRSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Yuanhunine (CAS 104387-15-7): A Selective BRS-3 Receptor Ligand and Key Corydaline Metabolite for Targeted Pharmacological Research


Yuanhunine is a tetrahydroprotoberberine alkaloid first isolated from the tubers of Corydalis turtschaninovii (Yanhusuo) in 1986 [1]. It belongs to the protoberberine alkaloid class and is characterized by (13S,13aR) stereochemistry with a free phenolic hydroxyl group at position 10 [1]. Unlike its parent compound corydaline, yuanhunine possesses distinct pharmacological properties, most notably its role as a selective antagonist at the bombesin receptor subtype-3 (BRS-3) [2].

Why Generic Substitution of Protoberberine Alkaloids Is Ineffective: Yuanhunine's Distinct Receptor and Metabolic Profile


Protoberberine alkaloids such as tetrahydropalmatine, corydaline, and berberine share a common structural backbone yet exhibit highly divergent pharmacological profiles due to subtle differences in functional groups and stereochemistry . Yuanhunine stands apart as a selective BRS-3 antagonist, a molecular target not engaged by the most common protoberberine alkaloids [1]. Furthermore, yuanhunine is the primary O-desmethyl metabolite of corydaline, making it an essential reference standard for metabolic and pharmacokinetic studies of Corydalis alkaloids [2]. Consequently, substituting yuanhunine with structurally similar alkaloids would fail to replicate these specific biological activities and analytical requirements.

Quantitative Head-to-Head and Class-Level Evidence for Selecting Yuanhunine Over Analogs


BRS-3 Antagonism Potency: Yuanhunine vs. Co-Screened Natural Compounds in a Direct FLIPR Assay

In a FLIPR-based screening of over 400 monomeric compounds from Chinese herbs, yuanhunine antagonized BRS-3 with an IC50 of 8.58 μmol·L⁻¹, compared to 4.10 μmol·L⁻¹ for sophoraisoflavanone A and 2.04 μmol·L⁻¹ for licoriphenone in the same experimental system [1]. Yuanhunine and sophoraisoflavanone A exhibited good selectivity for BRS-3 in further studies, suggesting yuanhunine is a viable BRS-3 tool compound with moderate potency but distinct selectivity [1].

BRS-3 bombesin receptor GPCR calcium flux assay natural product screening

Receptor Selectivity: Yuanhunine's BRS-3 Preference Over Classical Protoberberine Alkaloid Targets

While classical protoberberine alkaloids such as berberine act on multiple targets (AMPK, NF-κB, etc.) and tetrahydropalmatine acts as a dopamine receptor antagonist, yuanhunine selectively targets the orphan BRS-3 receptor [1]. In the BRS-3 screening of over 400 compounds, only yuanhunine, sophoraisoflavanone A, and licoriphenone showed antagonistic activity, indicating that yuanhunine's receptor interaction profile is highly restricted compared to its more promiscuous class counterparts [1].

BRS-3 selectivity protoberberine alkaloids berberine tetrahydropalmatine receptor profiling

Metabolic Differentiation: Yuanhunine as the Primary O-Desmethyl Metabolite of Corydaline in Human Liver Microsomes

In human liver microsomal incubation, corydaline is metabolized to four O-desmethyl metabolites; yuanhunine (M1) is the primary metabolite, alongside M2 (9-O-desmethylcorydaline), M3 (isocorybulbine), and M4 (corybulbine) [1]. Yuanhunine is specifically formed by demethylation at the 10-position, a metabolic pathway not shared by other common protoberberine alkaloids like tetrahydropalmatine [1].

drug metabolism corydaline human liver microsomes metabolite identification LC-MS

Absence of Anti-Allergic Activity: Yuanhunine vs. Tetrahydropalmatine and Corydaline in Mast Cell-Dependent Contraction Assay

In a bioassay combining rat mast cells and rabbit aortic smooth muscle, tetrahydropalmatine (fraction II) and corydaline (fraction V) significantly inhibited mast cell-dependent contraction and histamine release, while yuanhunine (fraction IV) did not exhibit statistically significant inhibition [1]. This direct head-to-head comparison demonstrates that yuanhunine lacks the anti-allergic activity characteristic of its major co-occurring alkaloids [1].

anti-allergic histamine release mast cell Corydalis alkaloids bioassay

Optimal Scientific and Industrial Use Cases for Yuanhunine Based on Verified Differential Evidence


BRS-3 Orphan Receptor Pharmacological Tool Compound

Yuanhunine's validated BRS-3 antagonism (IC50 8.58 μM) and demonstrated receptor selectivity make it a preferred tool compound for investigating BRS-3 signaling pathways, particularly in calcium flux assays where it directly inhibits bombesin-stimulated responses [1]. Researchers studying bombesin receptor family biology should prioritize yuanhunine over non-selective protoberberine alkaloids that lack BRS-3 activity.

Certified Reference Standard for Corydaline Pharmacokinetic and Metabolism Studies

As the primary O-desmethyl metabolite (M1) of corydaline, yuanhunine is an indispensable certified reference standard for LC-MS-based quantification of corydaline and its metabolites in human liver microsome and hepatocyte models [2]. Its distinct metabolic origin ensures accurate metabolite identification and differentiates it from other O-desmethylated analogs.

Negative Control for Anti-Allergic and Histamine Release Bioassays

Yuanhunine's demonstrated inability to inhibit mast cell-dependent contraction or histamine release, in direct contrast to tetrahydropalmatine and corydaline, qualifies it as a reliable negative control compound in Corydalis alkaloid anti-allergic research [3]. This verified inactivity is critical for assay validation and for isolating the specific anti-allergic effects of active fractions.

Selectivity Profiling in Protoberberine Alkaloid Structure-Activity Relationship (SAR) Studies

Because yuanhunine selectively targets BRS-3 while ignoring classical protoberberine targets (dopamine receptors, AMPK, NF-κB), it serves as a benchmark for mapping the structural determinants of receptor selectivity within the tetrahydroprotoberberine scaffold [1]. Inclusion of yuanhunine in SAR panels enables researchers to identify the critical functional groups responsible for shifting from broad-spectrum to receptor-specific activity.

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